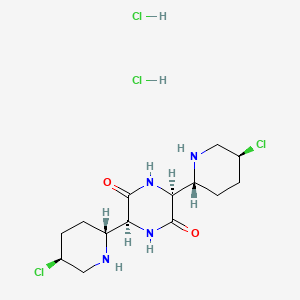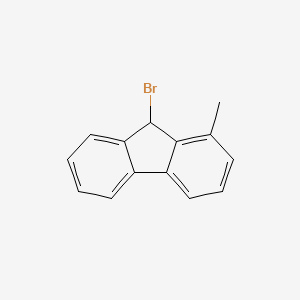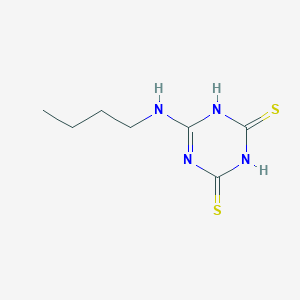
6-(Butylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- is a derivative of the 1,3,5-triazine family, which is known for its six-membered heterocyclic aromatic ring structure. This compound is characterized by the presence of two thione groups at positions 2 and 4, and a butylamino group at position 6. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine derivatives typically involves the trimerization of nitriles or the cyclization of amidines. For 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)-, a common synthetic route involves the reaction of cyanoguanidine with the corresponding nitrile under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as ammonium chloride or a metal catalyst like iron.
Industrial Production Methods
Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization reactions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- involves its interaction with specific molecular targets and pathways. The compound’s thione groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound effective as an antimicrobial or anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
1,3,5-Triazine-2,4,6-trichloro (Cyanuric Chloride): A key intermediate in the production of herbicides and other agrochemicals.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- stands out due to its unique combination of thione and butylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
37815-00-2 |
|---|---|
Formule moléculaire |
C7H12N4S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
6-(butylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-2-3-4-8-5-9-6(12)11-7(13)10-5/h2-4H2,1H3,(H3,8,9,10,11,12,13) |
Clé InChI |
XHLHIFBBLKNHQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=S)NC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


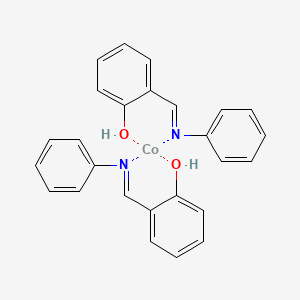
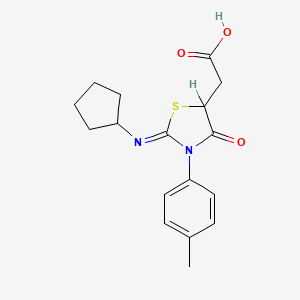
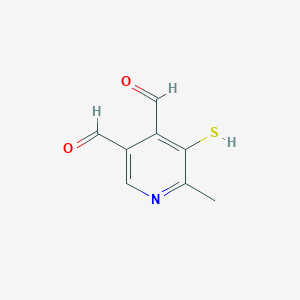
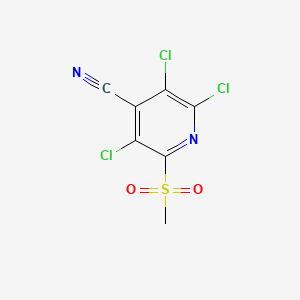
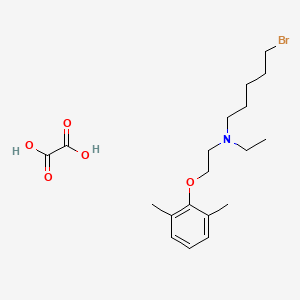
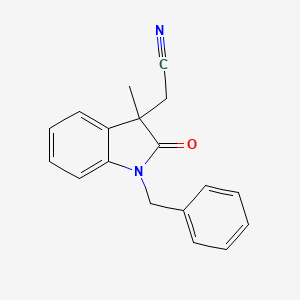

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
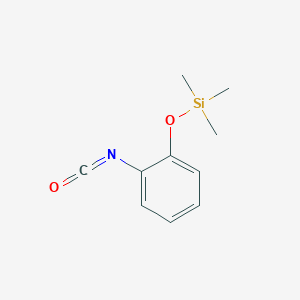
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)

